REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][O:4][C:5]1[C:6](=[O:13])[CH:7]=[C:8]([CH2:11][OH:12])O[CH:10]=1.O.[NH3:15]>>[O:13]1[C:6]2[CH:7]=[C:8]([CH2:11][OH:12])[N:15]=[CH:10][C:5]=2[O:4][CH2:3][CH2:2]1 |f:1.2|
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Name
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5-(2-chloroethoxy)-2-(hydroxymethyl)-4H-pyran-4-one
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Quantity
|
229 g
|
Type
|
reactant
|
Smiles
|
ClCCOC=1C(C=C(OC1)CO)=O
|
Name
|
|
Quantity
|
572 mL
|
Type
|
reactant
|
Smiles
|
O.N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 7 hours at 85° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
to stand overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted 4 times with 500 mL of 2-propyl acetate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
O1CCOC=2C=NC(=CC21)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 90.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |